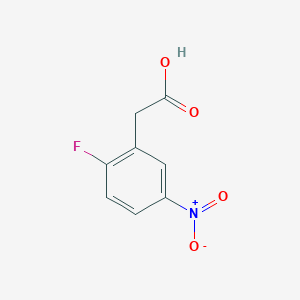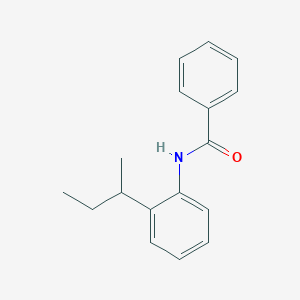
N-(2-sec-butylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sec-butylphenyl)benzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BPB is a non-steroidal anti-inflammatory drug that has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(2-sec-butylphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. N-(2-sec-butylphenyl)benzamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-sec-butylphenyl)benzamide has also been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. N-(2-sec-butylphenyl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to inhibit the replication of viruses such as HIV and HCV by inhibiting viral entry and replication.
Advantages and Limitations for Lab Experiments
N-(2-sec-butylphenyl)benzamide has several advantages for lab experiments. It is a relatively inexpensive compound that can be synthesized in large quantities with high purity. Additionally, N-(2-sec-butylphenyl)benzamide has a wide range of biological activities, making it a useful tool for studying various cellular processes. However, there are some limitations to using N-(2-sec-butylphenyl)benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for research on N-(2-sec-butylphenyl)benzamide. One area of interest is the development of N-(2-sec-butylphenyl)benzamide analogs with improved biological activities and pharmacokinetic properties. Another area of interest is the use of N-(2-sec-butylphenyl)benzamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-sec-butylphenyl)benzamide and its effects on various cellular processes.
Synthesis Methods
N-(2-sec-butylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-sec-butylphenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure N-(2-sec-butylphenyl)benzamide. The synthesis of N-(2-sec-butylphenyl)benzamide has been optimized to obtain high yields and purity, making it a viable option for large-scale production.
Scientific Research Applications
N-(2-sec-butylphenyl)benzamide has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. N-(2-sec-butylphenyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
properties
CAS RN |
637307-72-3 |
|---|---|
Product Name |
N-(2-sec-butylphenyl)benzamide |
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-13(2)15-11-7-8-12-16(15)18-17(19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
DVDCJLOSQLLMOI-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



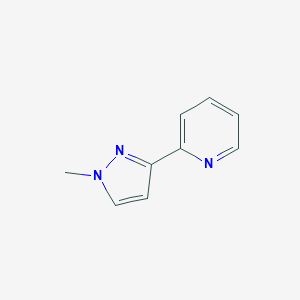
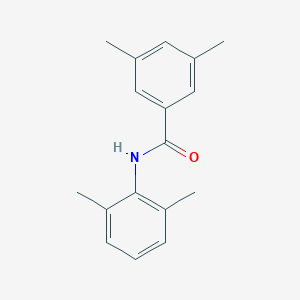
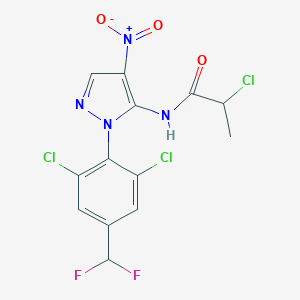
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
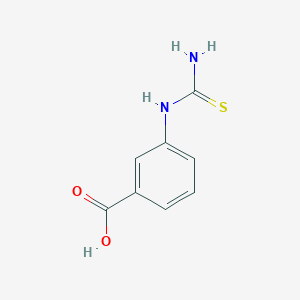
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
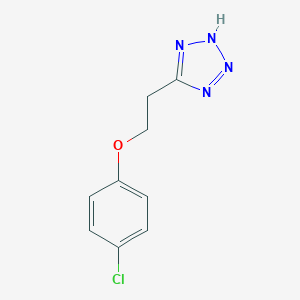
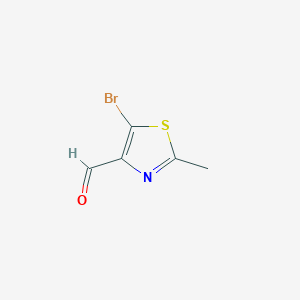
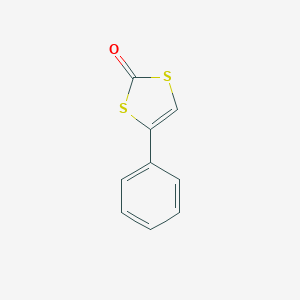
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
